Home > Products > Screening Compounds P143644 > Regorafenib metabolite M4
Regorafenib metabolite M4 - 1343498-72-5

Regorafenib metabolite M4

Catalog Number: EVT-261018
CAS Number: 1343498-72-5
Molecular Formula: C20H13ClF4N4O3
Molecular Weight: 468.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-751098 is a bio-active chemical.
Overview

Regorafenib metabolite M4 is a significant active metabolite of regorafenib, a multi-kinase inhibitor primarily used in cancer therapy. Regorafenib itself is utilized for treating various malignancies, including colorectal cancer and gastrointestinal stromal tumors. The metabolite M4 is formed through metabolic processes primarily in the liver, involving cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases. Understanding the pharmacological properties and mechanisms of action of regorafenib metabolite M4 is crucial for optimizing therapeutic strategies and managing potential side effects.

Source and Classification

Regorafenib metabolite M4 is derived from the parent compound regorafenib, which has the chemical structure of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide. The classification of regorafenib metabolite M4 falls under the category of small molecule pharmaceuticals, specifically within the class of kinase inhibitors. This compound is primarily classified based on its mechanism of action as an inhibitor of several receptor tyrosine kinases involved in tumor growth and angiogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of regorafenib metabolite M4 involves several steps starting from regorafenib. Key methods include:

  1. Oxidation: Catalyzed by cytochrome P450 3A4, this step converts regorafenib into various oxidized derivatives.
  2. Reduction: This process can revert N-oxide derivatives back to the parent compound or other intermediates.
  3. Substitution: Functional group modifications are facilitated by enzymatic reactions.

Industrial production typically employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and monitoring during synthesis to ensure high purity and yield .

Molecular Structure Analysis

Structure and Data

The molecular formula for regorafenib metabolite M4 is C21H15ClF4N4O3C_{21}H_{15}ClF_{4}N_{4}O_{3}. The structural characteristics include:

  • A pyridine moiety linked via an ether bond.
  • Multiple functional groups that contribute to its reactivity and biological activity.

The three-dimensional conformation influences its interaction with biological targets, impacting its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Regorafenib metabolite M4 undergoes various chemical reactions, including:

  1. Oxidation: This reaction leads to the formation of N-oxide derivatives.
  2. Reduction: The conversion of N-oxide back to the parent compound or other intermediates.
  3. Substitution Reactions: These involve replacing functional groups, often mediated by enzymes.

Common reagents used in these reactions include hydrogen peroxide as an oxidizing agent and NADPH as a reducing agent .

Mechanism of Action

Process and Data

Regorafenib metabolite M4 exerts its pharmacological effects primarily through inhibition of receptor tyrosine kinases involved in tumor progression:

  • Kinase Inhibition: It inhibits kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor beta (PDGFR-β), and others, which are critical in angiogenesis and tumor cell proliferation.
  • Cellular Pathways: The metabolite influences key signaling pathways like the mitogen-activated protein kinase pathway, contributing to its anti-tumor effects .

In vitro studies have shown that M4 exhibits similar inhibitory potency as regorafenib against these targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Regorafenib metabolite M4 possesses distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited aqueous solubility.
  • Stability: The compound demonstrates stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.

These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical applications .

Applications

Scientific Uses

Regorafenib metabolite M4 is primarily studied for its role in cancer therapy due to its potent inhibitory effects on multiple kinases involved in tumor growth:

Research continues to explore the full therapeutic potential of this metabolite, including its role in combination therapies and its effects on drug resistance mechanisms in cancer cells .

Introduction to Regorafenib Metabolite M4

Regorafenib, a multikinase inhibitor, undergoes extensive hepatic biotransformation to form pharmacologically active metabolites that significantly contribute to its therapeutic efficacy. Among these, metabolite M4 (designated as M-7 or regorafenib-N-β-glucuronide in biochemical nomenclature) represents a critical phase II conjugation product. Unlike oxidative metabolites M-2 (pyridine N-oxide) and M-5 (N-desmethyl pyridine N-oxide), M4 is formed via direct glucuronidation of the parent compound by UDP-glucuronosyltransferase 1A9 (UGT1A9). This pathway diversifies regorafenib's metabolic clearance mechanisms and influences its pharmacokinetic behavior through enterohepatic recirculation [3] [8].

Role of Metabolites in Regorafenib Pharmacodynamics

Regorafenib's pharmacodynamic profile is defined by the composite activity of its parent compound and metabolites:

  • Target Inhibition Profile: M4 retains inhibitory activity against key kinases (VEGFR2, PDGFRβ) but with reduced potency compared to regorafenib and oxidative metabolites M-2/M-5 [1] [10].
  • Contribution to Overall Efficacy: While M-2 and M-5 demonstrate comparable kinase inhibition to regorafenib (in vitro IC50 values within nanomolar range), M4's contribution is primarily pharmacokinetic due to biliary excretion and intestinal deconjugation [3] [8].
  • Free Fraction Significance: Plasma protein binding differences markedly influence pharmacodynamics. M4 exhibits >99.95% plasma protein binding, limiting its free fraction to ~0.05% in humans—significantly lower than regorafenib (0.5%) or M-2 (0.2%) [1] [3].

Table 1: Comparative Pharmacokinetic Parameters of Regorafenib and Major Metabolites

CompoundFormation PathwayKey Target IC50 (nM)Plasma Protein Binding (%)Free Fraction (%)
RegorafenibParent compoundVEGFR2: 4.2; PDGFRβ: 2299.50.5
M-2 (M4)CYP3A4 oxidationSimilar to parent99.80.2
M-5CYP3A4 oxidationSimilar to parent99.950.05
M4 (M-7)UGT1A9 glucuronidationNot fully characterized>99.95<0.05

Biotransformation Pathways of Regorafenib: Focus on M4

Regorafenib metabolism involves parallel oxidative and conjugative pathways:

  • Primary Metabolic Routes: CYP3A4-mediated oxidation generates M-2 (pyridine N-oxide), while UGT1A9 catalyzes N-glucuronidation to form M4 (M-7). Secondary metabolism via CYP3A4 converts M-2 to M-5 (N-desmethyl M-2) [3] [8].
  • Enterohepatic Recirculation: M4 undergoes biliary excretion into the intestine, where gut microbiota β-glucuronidases hydrolyze the glucuronide moiety, releasing active regorafenib for reabsorption. This process contributes to secondary plasma concentration peaks observed 6–24 hours post-dose [3] [10].
  • Transporter Interactions: Organic anion-transporting polypeptide (OATP1B2) deficiency in knockout mouse models increases M4 plasma AUC by 5.6-fold, confirming OATP-mediated hepatic uptake is critical for M4 clearance. This contrasts minimally altered pharmacokinetics of regorafenib and M-2/M-5 in transporter-deficient models [8].

Table 2: Biotransformation Characteristics of Regorafenib Metabolites

MetaboliteEnzymes InvolvedElimination RouteImpact of OATP1B2 KORelative Human Plasma Exposure (AUC)
M-2CYP3A4Fecal (oxidative)Minimal changeComparable to parent
M-5CYP3A4Fecal (oxidative)Minimal changeLower than parent at steady state
M4 (M-7)UGT1A9Biliary (>70%)5.6× AUC increase~17% of dose in urine

Structural Characterization of M4

M4's chemical identity has been unambiguously established through advanced analytical techniques:

  • Mass Spectrometric Identification: LC-MS/MS analysis shows M4 exhibits a protonated molecular ion [M+H]+ at m/z 659.15, corresponding to regorafenib (MW 482.82) plus a glucuronic acid moiety (176 Da). Fragmentation yields characteristic product ions at m/z 483.11 (regorafenib aglycone) and 269.99 (cleaved pyridine-carboxamide) [8].
  • NMR Confirmation: 1H-NMR (400 MHz, D6-DMSO) reveals key structural features:
  • Glucuronide anomeric proton signal at δ 5.68 (d, J=7.2 Hz)
  • Pyridine H-6 singlet at δ 8.63
  • Ureido NH protons at δ 9.22 and 9.45
  • N-methyl resonance at δ 2.88These data confirm glucuronide conjugation at the pyridine-2-carboxamide nitrogen [8] [10].
  • Synthetic Standards: Authentic M4 has been isolated from human urine and characterized via co-chromatography with chemically synthesized reference material, establishing identical retention times (HPLC: 2.8 min) and MS/MS fragmentation patterns [8].

Table 3: Structural Identifiers of Regorafenib Metabolite M4 (M-7)

PropertyCharacteristic
Systematic Name4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide-N-β-glucuronide
Molecular FormulaC27H24ClF4N4O9
Exact Mass659.121 Da
HPLC Retention Time2.8 min (C18 column; acetonitrile/methanol gradient)
Major MS/MS Fragments659→483; 659→270
Glucuronide Linkageβ-1-O linkage to pyridine carboxamide nitrogen

The structural elucidation of M4 resolves ambiguities in earlier literature where glucuronide metabolites were occasionally misidentified. The N-glucuronide configuration distinguishes M4 from potentially isomeric O-glucuronides, evidenced by the absence of aglycone carbonyl shifts in 13C-NMR spectra [8]. This structural precision enables targeted quantification in biological matrices, revealing M4 as a minor circulating species but a major excretory product (17% of dose in urine) [3].

Properties

CAS Number

1343498-72-5

Product Name

Regorafenib metabolite M4

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide

Molecular Formula

C20H13ClF4N4O3

Molecular Weight

468.79

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)

InChI Key

UJAPQTJRMGFPQS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BAY-751098; BAY 751098; BAY751098; Regorafenib metabolite M4;UNII-58I22S7HYD;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.